molecular formula C8H16N2O2 B13290030 2-(2,2-Dimethylpiperazin-1-yl)acetic acid

2-(2,2-Dimethylpiperazin-1-yl)acetic acid

Cat. No.: B13290030
M. Wt: 172.22 g/mol
InChI Key: PXEAZUNEUJMVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylpiperazin-1-yl)acetic acid is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . It is primarily used for research purposes and is not intended for human use . The compound features a piperazine ring substituted with two methyl groups and an acetic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpiperazin-1-yl)acetic acid typically involves the reaction of 2,2-dimethylpiperazine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the electrophilic carbon of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives .

Scientific Research Applications

2-(2,2-Dimethylpiperazin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Research into potential therapeutic agents often involves this compound as a building block.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpiperazin-1-yl)acetic acid
  • 2-(2,2-Dimethylpiperazin-1-yl)propionic acid
  • 2-(2,2-Dimethylpiperazin-1-yl)butyric acid

Uniqueness

2-(2,2-Dimethylpiperazin-1-yl)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can provide insights that other similar compounds may not .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-(2,2-dimethylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C8H16N2O2/c1-8(2)6-9-3-4-10(8)5-7(11)12/h9H,3-6H2,1-2H3,(H,11,12)

InChI Key

PXEAZUNEUJMVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.